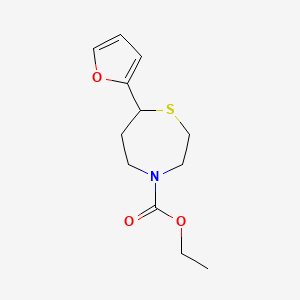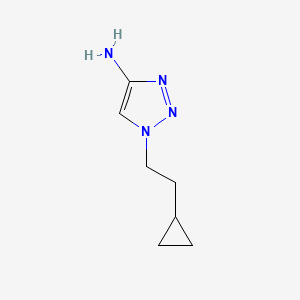
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, also known as 4-bromo-2-fluorophenylpyridine, is a versatile and useful compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound has a wide range of uses, from synthesis of pharmaceuticals to synthesis of polymers. It is also used in the production of dyes, pigments, and other industrial products.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-cancer agents and antifungal agents. It is also used in the synthesis of polymers and other industrial products, such as dyes and pigments. In addition, it is used in the synthesis of compounds for use in gas chromatography and mass spectrometry.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, it is thought to act as a substrate for certain enzymes, such as those involved in the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have an inhibitory effect on enzymes involved in the metabolism of drugs and other compounds. In addition, it is thought to act as a substrate for certain enzymes, such as those involved in the synthesis of polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one for laboratory experiments include its high solubility in organic solvents, its low cost, and its versatility. It is also relatively easy to synthesize, making it a convenient and cost-effective choice for many experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not very stable in the presence of light or air, and it can be difficult to purify. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one. One potential direction is the development of new synthesis methods for this compound. Another direction is the development of new applications for this compound, such as the synthesis of pharmaceuticals or industrial products. In addition, further research could be done on the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Finally, further research could be done on the advantages and limitations of this compound for laboratory experiments.
Métodos De Síntesis
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one can be synthesized through a variety of methods. The most common method is a reaction between 2-fluorophenylboronic acid and 4-bromopyridine. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 100-110°C. The reaction yields a product with a yield of around 75%.
Propiedades
IUPAC Name |
4-bromo-1-(2-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-5-6-14(11(15)7-8)10-4-2-1-3-9(10)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWANOVAYJFDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=CC2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)

![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)
![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2883585.png)
![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)

